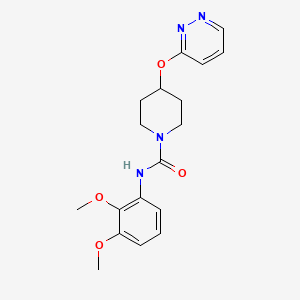

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound with significant potential in various biological applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a pyridazin-3-yloxy group and a dimethoxyphenyl moiety. Its molecular formula is C18H22N4O3, and it exhibits a molecular weight of approximately 342.39 g/mol. The structure is pivotal for its biological activity, influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : Nucleophilic substitution reactions are commonly employed.

- Attachment of the Pyridazin-3-yloxy Moiety : This is often accomplished through etherification reactions with pyridazin derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression.

- Receptor Activation : It can activate receptors that trigger beneficial cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Studies have shown that related piperidine derivatives possess cytotoxic properties against various cancer cell lines, suggesting potential for use in cancer therapy .

- Antimicrobial Properties : Preliminary investigations indicate activity against certain bacterial strains, although further studies are needed to establish efficacy .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

-

Hypolipidemic Activity Study

A study on related piperidine derivatives demonstrated significant hypolipidemic effects in rodent models. The compounds reduced lipid levels by inhibiting hepatic synthesis pathways, showcasing their potential in treating hyperlipidemia . -

Anticancer Research

A recent study highlighted the anticancer properties of structurally similar compounds, which showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound could have similar or improved efficacy.

Data Tables

Applications De Recherche Scientifique

N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound with a piperidine ring substituted with a phenethyl group and a pyridazin-3-yloxy moiety. It is of significant interest in medicinal chemistry because of its diverse biological activities.

Scientific Research Applications

While specific comprehensive data tables and well-documented case studies on this compound are not available in the search results, the following applications can be inferred:

- Synthesis and Preparation: The synthesis of this compound involves multiple steps, starting from readily available precursors. A common synthetic route includes the formation of the piperidine ring, introduction of the phenethyl group, and attachment of the pyridazin-3-yloxy moiety. Industrial production methods may involve optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

- Mechanism of Action: The mechanism of action of N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

- Potential Therapeutic Applications: Tricyclic piperidine derivatives, which share structural similarities with this compound, are non-peptide inhibitors of human TPH and potentially useful in the treatment of disorders relating to disease or disorder characterized by an altered rate of the tryptophan-serotonin metabolism . Such disorders include lung fibrosis, pulmonary hypertension, asthma, osteoporosis, ulcerative colitis, irritable bowel syndrome, carcinoid syndrome, cancer (including breast cancer, prostate cancer, and neuroendocrine tumors with elevated serotonin secretion, e.g., carcinoid tumors), and inflammatory diseases (including multiple sclerosis and systemic sclerosis) .

Related Compounds and Research Areas

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research indicates that abnormalities in the Trp-KYN metabolic pathway are evident in a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses such as depression and schizophrenia . Key products and enzymes in this pathway, like KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are under investigation for their potential roles as risk factors for disease initiation, biomarkers for early detection, or targets for interventions .

- Neuroprotection and Neurotoxicity: KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors . Kynurenic acid (KYNA) stands out due to its potent antioxidant properties and non-competitive antagonism of NMDA receptors .

- Picolinic Acid (PA): In neurodegenerative diseases, PA plays a dual role within the KYN pathway, potentially acting as both an antioxidant and a pro-oxidant, as seen in AD, PD, and ALS . This variability highlights the complexities of PA’s function in various biological systems .

Propriétés

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-15-6-3-5-14(17(15)25-2)20-18(23)22-11-8-13(9-12-22)26-16-7-4-10-19-21-16/h3-7,10,13H,8-9,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOCWPGRGPRNRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.